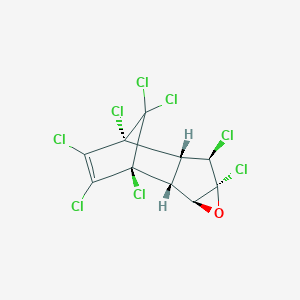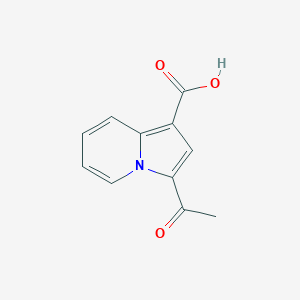
2-Methylpyrimidine-4,6-diamine
Vue d'ensemble
Description
2-Methylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C5H8N4 . It has a molecular weight of 124.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in various studies . For instance, one study discussed the conditions and kinetics of nitration of 2-methylpyrimidine-4,6-dione, which leads to the formation of 1,1-diamino-2,2-dinitroethene .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . It is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in the synthesis of 4,6-disubstituted pyrimidines . Another study discussed the conditions and kinetics of nitration of 2-methylpyrimidine-4,6-dione .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 124.15 . More detailed physical and chemical properties may be found in its Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique
Synthesis in Pharmaceutical and Explosive Industries
- 2-Methylpyrimidine-4,6-diamine and its derivatives, such as 4,6-dihydroxy-2-methylpyrimidine, play a crucial role as precursors in the synthesis of high explosives and pharmaceuticals. The development of an economic process for its production has been explored, emphasizing its industrial significance (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Medicinal Chemistry Applications
- The compound has been utilized in the synthesis of complex bioactive molecules, showcasing its potential in medicinal chemistry applications. This includes the development of high-value pyrimidine-4,6-diamines, which are essential in medicinal chemistry research (Wu, Bian, Wang, Zhang, & Wang, 2022).
Radiochemistry and Imaging
- A derivative of this compound, specifically radioiodinated N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine, has been synthesized for potential use as a lung scintigraphic agent. Its high lung uptake in biological evaluations makes it a promising candidate for lung perfusion scintigraphy (Sakr, 2014).
Chemical Synthesis and Process Research
- Research has been conducted on the synthesis and process optimization of compounds like 4,6-dichloro-2-methylpyrimidine, which is derived from this compound and is an important intermediate in creating synthetic anticancer drugs like dasatinib (Guo, 2012).
Structural Analysis and Theoretical Insights
- Studies have been conducted to understand the structural and theoretical aspects of compounds derived from this compound, such as arylsulfonylated 2-amino-6-methylpyrimidin derivatives. This research provides insight into their stability, reactivity, and other properties, which is valuable for the development of new chemical entities (Ali et al., 2021).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
It’s suggested that the compound can act as a nucleophile, attacking aldehyde carbon . This suggests that it may participate in reactions involving the formation of new bonds, potentially influencing the function of its targets.
Biochemical Pathways
They are essential components of nucleic acids like DNA and RNA, and are involved in many biochemical processes, including protein synthesis and cell division .
Pharmacokinetics
The compound’s molecular weight (12415 g/mol) suggests it may have favorable absorption and distribution characteristics .
Result of Action
Given its potential role as a nucleophile, it may influence the structure and function of biomolecules it interacts with, potentially leading to changes in cellular processes .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methylpyrimidine-4,6-diamine are not well-studied. Pyrimidines, in general, play a crucial role in biochemical reactions. They interact with various enzymes and proteins, often serving as building blocks for nucleic acids. The nature of these interactions typically involves hydrogen bonding, where the nitrogen atoms in the pyrimidine ring form bonds with hydrogen atoms in other biomolecules .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of research data. Pyrimidines and their derivatives can influence cell function in several ways. They can impact cell signaling pathways, gene expression, and cellular metabolism, primarily through their role in the synthesis of DNA and RNA .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined due to limited research. Pyrimidines generally exert their effects at the molecular level through interactions with biomolecules. They can bind to enzymes and other proteins, potentially inhibiting or activating them. They can also cause changes in gene expression by influencing the structure of DNA and RNA .
Metabolic Pathways
Pyrimidines are generally involved in several metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Pyrimidines are generally transported across cell membranes by specific transport proteins .
Subcellular Localization
Pyrimidines and their derivatives are typically found in the nucleus of the cell, where they are incorporated into DNA and RNA .
Propriétés
IUPAC Name |
2-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKVISRKRWWZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355843 | |
| Record name | 2-methylpyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197165-78-9 | |
| Record name | 2-methylpyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)





![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
